{Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride)

Proprotein Convertase Selectivity Furin-Specific Assay Enzyme Kinetics

Boc-Arg-Val-Arg-Arg-AMC (hydrochloride), commonly abbreviated Boc-RVRR-AMC, is a synthetic tetrapeptide fluorogenic substrate that releases the fluorescent reporter 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. Its core sequence Arg-Val-Arg-Arg matches the minimal furin recognition motif Arg-X-X-Arg, and it is efficiently hydrolyzed by furin, the mammalian homolog of yeast Kex2 endoprotease, with a reported catalytic efficiency (kcat/Km) of approximately 4 × 10³ M⁻¹s⁻¹.

Molecular Formula C38H63ClN14O8
Molecular Weight 879.4 g/mol
Cat. No. B12393247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride)
Molecular FormulaC38H63ClN14O8
Molecular Weight879.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C38H62N14O8.ClH/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22;/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47);1H/t24-,25-,26-,29-;/m0./s1
InChIKeyVXACTVORPLMVNO-AZRYXFGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Arg-Val-Arg-Arg-AMC Hydrochloride (Boc-RVRR-AMC): Fluorogenic Furin Substrate for Proprotein Convertase Research and Inhibitor Screening


Boc-Arg-Val-Arg-Arg-AMC (hydrochloride), commonly abbreviated Boc-RVRR-AMC, is a synthetic tetrapeptide fluorogenic substrate that releases the fluorescent reporter 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage . Its core sequence Arg-Val-Arg-Arg matches the minimal furin recognition motif Arg-X-X-Arg, and it is efficiently hydrolyzed by furin, the mammalian homolog of yeast Kex2 endoprotease, with a reported catalytic efficiency (kcat/Km) of approximately 4 × 10³ M⁻¹s⁻¹ . The hydrochloride salt form (CAS 136132-77-9) is also cleaved by proprotein convertase 4 (PC4), making it a tool for studying multiple members of the proprotein convertase family .

Why Generic Furin Substrate Substitution Fails for Boc-Arg-Val-Arg-Arg-AMC Hydrochloride Procurement


Fluorogenic furin substrates are not interchangeable despite sharing the minimal Arg-X-X-Arg consensus. Kinetic efficiency varies by more than 2000-fold across substrate scaffolds , and selectivity profiles across the proprotein convertase family diverge substantially: Boc-RVRR-AMC exhibits a 3.7-fold higher catalytic efficiency for furin relative to PC4, whereas Pyr-Arg-Thr-Lys-Arg-AMC (pERTKR-AMC) shows approximately 20-fold discrimination across PC4, PC5, PACE4, and PC7, making it comparatively promiscuous [1]. Even within the same peptide sequence, salt form dictates solubility and assay compatibility—the hydrochloride salt dissolves freely in water, while the acetate salt requires organic solvent . These quantitative differences directly determine which substrate is fit-for-purpose in a given experimental design.

Quantitative Differentiation Evidence for Boc-Arg-Val-Arg-Arg-AMC Hydrochloride Against Closest Analogs


Differential Kinetic Efficiency Relative to Pyr-Arg-Thr-Lys-Arg-AMC Enables Furin-Selective Detection Over Other Proprotein Convertases

In a direct head-to-head comparison, Boc-RVRR-AMC demonstrates a narrower selectivity window across the proprotein convertase family than Pyr-Arg-Thr-Lys-Arg-AMC (pERTKR-AMC). For Boc-RVRR-AMC, the kcat/Km ratio between furin and PC4 is approximately 11.6-fold (9.2 × 10³ vs. 7.9 × 10² M⁻¹s⁻¹). For pERTKR-AMC, this ratio is only 2.1-fold (3.4 × 10⁴ vs. 1.6 × 10⁴ M⁻¹s⁻¹). Across PC5, PACE4, and PC7, Boc-RVRR-AMC maintains kcat/Km values of 6.8–7.6 × 10² M⁻¹s⁻¹, while pERTKR-AMC shows values of 1.1–1.9 × 10⁴ M⁻¹s⁻¹ [1]. This means pERTKR-AMC is more efficient but also more promiscuous; Boc-RVRR-AMC provides superior discrimination of furin activity in complex samples containing multiple PCs.

Proprotein Convertase Selectivity Furin-Specific Assay Enzyme Kinetics

Kinetic Differentiation from Boc-RRAR-AMC: Reduced Vmax for Optimized Endpoint Assay Signal-to-Noise Ratio

Boc-RVRR-AMC and Boc-RRAR-AMC share nearly identical Km values for furin, but their maximum velocities differ by approximately 2-fold. Boc-RVRR-AMC exhibits Km = 19.16 ± 0.93 μM and Vmax = 111.1 ± 1.45 RFU/min; Boc-RRAR-AMC exhibits Km = 20.72 ± 1.30 μM and Vmax = 221.5 ± 3.81 RFU/min [1]. The near-identical Km indicates comparable substrate binding affinity, while the lower Vmax of Boc-RVRR-AMC translates to slower AMC release per unit time. This property is advantageous for endpoint assays where substrate depletion must be controlled, or where the higher signal from Boc-RRAR-AMC may saturate detector linear range.

Enzyme Kinetics Assay Development Vmax Optimization

Hydrochloride Salt Form Aqueous Solubility Advantage Over Acetate: Enabling Detergent-Free Assay Conditions

The hydrochloride salt of Boc-RVRR-AMC (C₃₈H₆₃ClN₁₄O₈, MW 879.45) demonstrates aqueous solubility of 90 mg/mL in water , corresponding to approximately 102 mM. In contrast, the acetate salt form (C₃₈H₆₂N₁₄O₈·C₂H₄O₂, MW 903.06) is specified for stock solution preparation exclusively in DMSO . This solubility difference has practical implications: the HCl salt can be directly dissolved in aqueous assay buffer without organic co-solvent, eliminating DMSO-associated artifacts in cell-based assays and enabling higher final substrate concentrations without exceeding recommended DMSO tolerance limits.

Salt Form Selection Aqueous Solubility Assay Buffer Compatibility

Purity Benchmarking for Reproducible Kinetic Measurements: HCl Salt Achieves >98.5%–99.55% by HPLC

Commercially available Boc-RVRR-AMC hydrochloride is supplied at purity levels of >98.5% (abmole QC standard, H-NMR consistent with structure) and 99.55% (MedChemExpress) . This exceeds the ≥95% minimum specification commonly listed for generic Boc-RVRR-AMC preparations . Impurities in fluorogenic peptide substrates can act as competitive inhibitors or contribute to background fluorescence, directly impacting Km and Vmax determinations. The >98.5% threshold ensures that lot-to-lot variability in kinetic measurements is minimized, which is critical when comparing inhibitor IC₅₀ values across independent studies.

Purity Specification Quality Control Enzyme Kinetics Reproducibility

Industry-Standard Furin Inhibitor Screening Substrate at 50 μM: Validated Across Multiple Inhibitor Chemotypes

Boc-RVRR-AMC is the reference substrate for furin inhibitor characterization, employed at a standardized concentration of 50 μM for IC₅₀ determination of furin inhibitors including decanoyl-RVKR-CMK (Furin Inhibitor I) against purified furin and PACE4 . It has also been used at 10 μM for measuring furin-like activity in cell lysates [1] and at 20 μM for evaluating enediyne-derived furin inhibitors [2]. This body of literature establishes Boc-RVRR-AMC hydrochloride as the comparator substrate against which novel furin inhibitor potency is benchmarked, enabling direct cross-study comparison of inhibitor efficacy.

Inhibitor Screening Furin Pharmacology Drug Discovery

Optimal Application Scenarios for Boc-Arg-Val-Arg-Arg-AMC Hydrochloride Based on Quantitative Differentiation Evidence


Furin-Specific Activity Measurement in Tissues Co-Expressing Multiple Proprotein Convertases

In biological samples where PC4, PC5, PACE4, and PC7 are co-expressed with furin—such as in tumor microenvironments, endocrine tissues, or virally infected cells—Boc-RVRR-AMC hydrochloride provides a ~3.7-fold selectivity window for furin over the next most reactive PC, compared to pERTKR-AMC's ~2.1-fold window [1]. The aqueous solubility of the HCl salt (90 mg/mL) further allows direct dissolution in detergent-free lysis buffer, eliminating DMSO interference when measuring endogenous furin activity in primary cell extracts .

Direct-Comparability Furin Inhibitor IC₅₀ Determination for Preclinical Drug Discovery

Because Boc-RVRR-AMC at 50 μM is the industry-standard substrate for furin inhibitor pharmacology—used to characterize decanoyl-RVKR-CMK, enediyne compounds, and serpin-based inhibitors—procurement of the high-purity HCl salt (>98.5% ) ensures that newly determined IC₅₀ values are directly comparable to published benchmarks. This is critical for structure-activity relationship (SAR) studies where inhibitor rank-order must be preserved across laboratories.

Endpoint Furin Assays Requiring Controlled Signal-to-Noise and Linear Detector Response

For endpoint fluorescence assays where excessive AMC release can saturate plate reader dynamic range, Boc-RVRR-AMC's ~2-fold lower Vmax relative to Boc-RRAR-AMC (111.1 vs. 221.5 RFU/min at matched Km [2]) provides a built-in signal attenuation mechanism. This allows longer incubation times without detector saturation, improving Z'-factor and assay robustness in high-throughput screening formats.

Aqueous-Only Assay Formats Requiring DMSO-Free Substrate Delivery

In cell-based furin activity assays where DMSO concentrations must remain below 0.1% to avoid cytotoxicity or membrane perturbation, the hydrochloride salt's water solubility of 90 mg/mL enables direct preparation of concentrated aqueous stock solutions. The acetate salt's dependence on DMSO for dissolution would require either solvent exchange or acceptance of DMSO carryover, compromising assay physiological relevance.

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